1-(Dichloro-1,3,5-triazinyl)-pyrene
CAS No.: 3224-36-0
Cat. No.: VC21187428
Molecular Formula: C19H11Cl2N3
Molecular Weight: 350.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3224-36-0 |
---|---|
Molecular Formula | C19H11Cl2N3 |
Molecular Weight | 350.2 g/mol |
IUPAC Name | 2,4-dichloro-6-pyren-1-yl-1,3,5-triazine |
Standard InChI | InChI=1S/C19H9Cl2N3/c20-18-22-17(23-19(21)24-18)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |
Standard InChI Key | ZDMAOBNCIJTNCB-UHFFFAOYSA-N |
SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC(=NC(=N5)Cl)Cl |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC(=NC(=N5)Cl)Cl |
Introduction
Chemical Structure and Properties
1-(Dichloro-1,3,5-triazinyl)-pyrene consists of a pyrene molecule attached to a dichloro-1,3,5-triazine group. The compound features a planar, polycyclic aromatic hydrocarbon (pyrene) connected to a triazine ring bearing two chlorine atoms. This unique structural arrangement contributes to its distinctive photophysical behavior and versatile applications in research and industry.
Basic Chemical Information
The compound is identified by CAS number 3224-36-0 and has the molecular formula C19H9Cl2N3 . It can be found in chemical databases and commercial catalogs under various names including 2,4-Dichloro-6-pyren-1-yl-1,3,5-triazine and 1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene . The molecular weight of this compound is 350.20 g/mol, and it typically appears as a red-orange crystalline powder .
Table 1: Chemical and Physical Properties of 1-(Dichloro-1,3,5-triazinyl)-pyrene
The compound's structure combines an electron-rich pyrene moiety with an electron-deficient triazine ring, creating a system with distinctive charge transfer characteristics. This electronic arrangement is responsible for its unique fluorescence properties and sensitivity to environmental changes, particularly solvent polarity .
Spectroscopic Characteristics and Photophysical Behavior
The most remarkable feature of 1-(Dichloro-1,3,5-triazinyl)-pyrene is its distinctive photophysical behavior, particularly its solvatochromic properties and high quantum yield. Unlike many other polarity probes that exhibit decreased fluorescence quantum yields in polar solvents, PyTC2 maintains high fluorescence efficiency throughout different solvent polarities .
Fluorescence Properties
In terms of spectroscopic characteristics, 1-(Dichloro-1,3,5-triazinyl)-pyrene exhibits excitation and emission maxima that are solvent-dependent. In dimethylformamide (DMF), the compound shows an excitation maximum at 458 nm and an emission maximum at 497 nm . The compound maintains a high quantum yield across various solvents and demonstrates monoexponential decay kinetics, making it an excellent fluorescent probe for diverse applications .
Table 2: Spectroscopic Data for 1-(Dichloro-1,3,5-triazinyl)-pyrene
Intramolecular Charge Transfer and Planarization
Research conducted by Staněk et al. (2017) provides significant insights into the photophysical behavior of 1-(Dichloro-1,3,5-triazinyl)-pyrene. Their study employed time-dependent density functional theory (TD-DFT) and resonance Raman spectroscopy to investigate the compound's excited state dynamics . The researchers demonstrated that the compound exhibits large solvatochromic red-shifts of fluorescence emission bands while maintaining high fluorescence quantum yield .
A key finding from their research is that the remarkable photophysical behavior stems from the formation of a planarized intramolecular charge transfer (ICT) state in the excited molecule. In polar solvents, the excited state undergoes planarization, leading to a significant red-shift in emission wavelength. Conversely, in non-polar solvents, the molecule maintains a twisted geometry in the excited state, resulting in emission at shorter wavelengths .
Applications in Research and Industry
The unique photophysical properties of 1-(Dichloro-1,3,5-triazinyl)-pyrene have facilitated its application across multiple scientific and industrial fields.
Biological and Biochemical Applications
In biological research, 1-(Dichloro-1,3,5-triazinyl)-pyrene serves as a valuable tool for various applications:
-
Observation and analysis of cellular structures
-
Tracking of biomolecules within cellular environments
-
Evaluation of cell functions and metabolic processes
-
Distinction between different cell types and tissue components
-
Detection of specific biomolecules of interest
-
Study of tissue pathology and disease states
The compound's sensitivity to its microenvironment makes it particularly useful for investigating cellular compartments with different polarities, such as membrane systems, protein binding pockets, and subcellular organelles.
Industrial and Materials Applications
Beyond biological research, 1-(Dichloro-1,3,5-triazinyl)-pyrene finds applications in several industrial sectors:
-
Textile dyeing processes for creating vibrant, stable colorations
-
Functional textile processing for specialty applications
-
Food coloring applications where safe, stable dyes are required
-
Dye-sensitized solar cells for renewable energy generation
The reactive dichlorotriazine group enables covalent attachment to various substrates containing nucleophilic groups, including biomolecules, polymers, and other materials. This versatility expands the compound's utility across diverse fields and applications.
Based on the GHS (Globally Harmonized System) classification, the compound carries multiple hazard warnings. It is toxic if swallowed (H301), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and is very toxic to aquatic life with long-lasting effects (H410) .
Recommended safety measures include:
-
Avoiding skin and eye contact through appropriate personal protective equipment
-
Using adequate ventilation when handling the compound
-
Preventing environmental release through proper disposal methods
-
Storing at -20°C in tightly closed containers
-
Following institutional and regulatory guidelines for handling and waste disposal
Related Compounds and Synthesis
1-(Dichloro-1,3,5-triazinyl)-pyrene belongs to a family of fluorescent compounds that incorporate the dichlorotriazine reactive group. Several related compounds have been developed for similar applications in fluorescent labeling and detection.
Structurally Related Compounds
A notable example is 3-(dichloro-1,3,5-triazinyl)benz[f]isoindolo[1,2-b] thiazolidine (DTBIT), which contains a highly fluorescent benz[f]isoindolyl moiety. DTBIT has been successfully applied to the high-performance liquid chromatography (HPLC) determination of bisphenols using argon laser-induced fluorescence detection . This compound exhibits an excitation maximum at 490 nm, closely coinciding with the light emission of an argon laser (488 nm), making it particularly suitable for such applications.
Other related compounds include:
-
1-(dichloro-1,3,5-triazinyl)-2-methylisoindole (DTMI)
-
1-ethylthio-3-(dichloro-1,3,5-triazinyl)-2-n-propylisoindole (ECPI)
These compounds share the reactive dichlorotriazine moiety that enables covalent attachment to various substrates containing nucleophilic groups, expanding their utility in diverse applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume